molecular formula C23H19NO6 B11964270 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid CAS No. 7249-23-2

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid

Cat. No.: B11964270
CAS No.: 7249-23-2
M. Wt: 405.4 g/mol
InChI Key: LEEYKTWGHHBAOC-UHFFFAOYSA-N
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Description

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is a complex organic compound with the molecular formula C23H19NO6. This compound is known for its unique structural features, which include a nitrobenzoic acid moiety and a diphenylpropoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-nitrobenzoic acid with 1,2-diphenylpropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diphenylpropoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,2-Diphenylpropoxy)carbonyl]-4-nitrobenzoic acid
  • 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid
  • 2-[(1,2-Diphenylpropoxy)carbonyl]-6-hydroxybenzoic acid

Uniqueness

2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and diphenylpropoxy groups allows for a wide range of chemical modifications and applications .

Properties

CAS No.

7249-23-2

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

2-(1,2-diphenylpropoxycarbonyl)-6-nitrobenzoic acid

InChI

InChI=1S/C23H19NO6/c1-15(16-9-4-2-5-10-16)21(17-11-6-3-7-12-17)30-23(27)18-13-8-14-19(24(28)29)20(18)22(25)26/h2-15,21H,1H3,(H,25,26)

InChI Key

LEEYKTWGHHBAOC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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